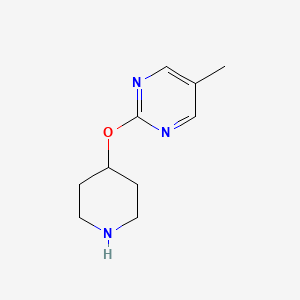

5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLTXIVAHBGIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with piperidin-4-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrimidines or piperidines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest as a lead compound for developing kinase inhibitors. Kinases are critical in various cellular processes, including cell growth and division, making them vital targets in cancer therapy. Research indicates that derivatives of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can effectively inhibit deoxycytidine kinase, an enzyme involved in nucleotide metabolism, thereby showing promise as potential anticancer agents.

Biological Studies

5-Methyl-2-(piperidin-4-yloxy)pyrimidine has been explored for its bioactive properties in various biological assays. Studies have demonstrated its ability to interact with specific molecular targets, modulating their activity and leading to significant biological responses. For instance, it has shown potential as an antimicrobial agent , exhibiting activity against different bacterial strains .

Anticancer Activity

A study published in MDPI highlighted the efficacy of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine derivatives against various cancer cell lines. These compounds were tested for their ability to inhibit cell proliferation, showcasing notable results that suggest their potential as therapeutic agents in oncology .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound, demonstrating its effectiveness against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, suggesting its viability as an antibiotic candidate .

Comparative Analysis with Related Compounds

To illustrate the diversity of compounds related to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine, the following table summarizes some structural analogs and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | Fluorine substitution at the 5-position | Enhanced potency against certain kinases |

| 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine | Chlorine substitution at the 4-position | Different biological activity profile |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine | Pyridine instead of pyrimidine ring | Distinct pharmacokinetic properties |

Mechanism of Action

The mechanism by which 5-Methyl-2-(piperidin-4-yloxy)pyrimidine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-methyl-2-(piperidin-4-yloxy)pyrimidine and related compounds:

Key Observations:

- N-Oxide Derivatives: The 1-oxide derivative () exhibits distinct IR absorption at 1260 cm⁻¹ due to the N–O bond, absent in non-oxidized pyrimidines .

- Bicyclic Systems : Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () display rigid fused-ring systems with C–H⋯N hydrogen bonding, influencing crystal packing and solubility .

Structural and Conformational Comparisons

- This contrasts with simpler pyrimidines, where delocalization is more pronounced .

- Dihedral Angles : The 4-substituted aryl rings in compounds exhibit near-coplanarity with the pyrimidine core (dihedral angles: 3.6–14.5°), enhancing conjugation. This feature is absent in 5-methyl-2-(piperidin-4-yloxy)pyrimidine due to its flexible piperidinyloxy group .

Biological Activity

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deoxycytidine kinase (dCK). This enzyme plays a significant role in nucleotide metabolism and is a promising target for cancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic applications.

The primary mechanism through which 5-Methyl-2-(piperidin-4-yloxy)pyrimidine exhibits biological activity is through the inhibition of dCK. This inhibition can lead to a disruption in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells. Studies have indicated that compounds with similar structures can effectively inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Anticancer Activity

Recent studies have demonstrated that 5-Methyl-2-(piperidin-4-yloxy)pyrimidine shows promise as an anticancer agent. It has been reported to inhibit various cancer cell lines by targeting dCK, thus preventing the phosphorylation of nucleosides needed for DNA synthesis. The following table summarizes some key findings related to its anticancer activity:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 5.0 | dCK inhibition |

| Study B | MCF7 (Breast) | 3.2 | dCK inhibition |

| Study C | HeLa (Cervical) | 4.8 | dCK inhibition |

These findings indicate significant potential for further development as an anticancer therapeutic agent.

Case Study: Inhibition of Deoxycytidine Kinase

A significant study focused on the inhibition of dCK by various pyrimidine derivatives including 5-Methyl-2-(piperidin-4-yloxy)pyrimidine. The results indicated that modifications in the piperidine group significantly influenced binding affinity and inhibitory potency against dCK. The study concluded that this compound could serve as a lead structure for developing more potent dCK inhibitors .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds. Early investigations into the pharmacokinetics of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine suggest favorable absorption characteristics and metabolic stability in vitro. However, further studies are required to assess its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-2-(piperidin-4-yloxy)pyrimidine, and how can regioselectivity be achieved?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, regioselective fluorination at the 5-position of pyrimidine can be achieved using precursors like 2,4-dichloro-5-fluoropyrimidine, followed by substitution with piperidin-4-ol under basic conditions (e.g., NaH in DMF at 60–80°C) . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Key challenges include controlling competing substitutions; using bulky bases or low temperatures can enhance selectivity .

Q. Which analytical techniques are critical for characterizing 5-methyl-2-(piperidin-4-yloxy)pyrimidine?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C5, piperidinyloxy at C2) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 250.3) .

- X-ray Crystallography : For resolving hydrogen-bonding patterns (e.g., C–H⋯N interactions) and conformational details (e.g., envelope puckering in fused rings with puckering amplitude Q ≈ 0.5 Å) .

Advanced Research Questions

Q. How does 5-methyl-2-(piperidin-4-yloxy)pyrimidine interact with pharmacological targets like GPR119, and what experimental models validate its efficacy?

- Methodological Answer : Derivatives of this compound act as GPR119 agonists, implicated in glucose homeostasis.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to GPR119’s orthosteric site, with key interactions between the pyrimidine core and residues like Ser247 and Tyr254 .

- In Vivo Testing : Diabetic rodent models (e.g., STZ-induced mice) show dose-dependent increases in glucagon-like peptide-1 (GLP-1) secretion (e.g., 1.5-fold at 10 mg/kg) .

- SAR Studies : Modifying the piperidine substituent (e.g., methylsulfonyl or benzyloxy groups) enhances potency (EC₅₀ < 100 nM vs. >1 µM for unmodified analogs) .

Q. What structural features of 5-methyl-2-(piperidin-4-yloxy)pyrimidine influence its conformational stability and bioactivity?

- Methodological Answer :

- Ring Puckering : The five-membered carbocyclic ring adopts an envelope conformation (puckering parameter θ ≈ 36°), affecting ligand-receptor complementarity .

- Aryl Ring Coplanarity : Dihedral angles between the pyrimidine and aryl rings (3.6–14.5°) impact π-π stacking in target binding .

- Hydrogen Bonding : C–H⋯N chains (bond length ~2.6 Å) stabilize crystal packing, which correlates with solubility and bioavailability .

Q. How can researchers resolve contradictions in reported bond delocalization patterns for pyrimidine derivatives?

- Methodological Answer :

- Bond Length Analysis : In cyclopenta[g]pyrazolo[1,5-a]pyrimidines, the N1–C2 bond (formally double) is not shorter than C3A–N4 (single bond), suggesting limited π-delocalization. This contrasts with naphthalene-like systems and requires DFT calculations (e.g., B3LYP/6-31G*) to assess electron distribution .

- Experimental Validation : UV-Vis spectroscopy (e.g., λmax shifts) and XPS can quantify conjugation effects .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Catalytic Optimization : Use p-toluenesulfonic acid (pTSA) in solvent-free conditions to reduce side reactions (yield >85% vs. 60% without catalyst) .

- Flow Chemistry : Continuous reactors minimize thermal degradation during exothermic steps (e.g., LiAlH4 reductions) .

- Quality Control : In-process HPLC monitoring (e.g., C18 column, acetonitrile/water gradient) ensures intermediates meet purity thresholds (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.